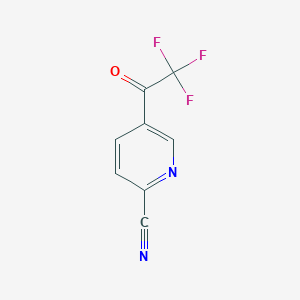
5-(2,2,2-Trifluoroacetyl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2,2-Trifluoroacetyl)picolinonitrile is a chemical compound with the molecular formula C8H3F3N2O and a molecular weight of 200.12 g/mol . . This compound is characterized by the presence of a trifluoroacetyl group attached to a picolinonitrile moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 5-(2,2,2-Trifluoroacetyl)picolinonitrile involves several steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a suitable nitrile source under controlled conditions . The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to achieve high yields. Industrial production methods often involve optimizing these reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
5-(2,2,2-Trifluoroacetyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the trifluoroacetyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted derivatives.
Scientific Research Applications
5-(2,2,2-Trifluoroacetyl)picolinonitrile has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential use in drug development, particularly in creating new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(2,2,2-Trifluoroacetyl)picolinonitrile involves its interaction with specific molecular targets. The trifluoroacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved often include enzyme inhibition or activation, depending on the specific application and target .
Comparison with Similar Compounds
5-(2,2,2-Trifluoroacetyl)picolinonitrile can be compared with other similar compounds, such as:
Trifluoroacetic anhydride: Used in organic synthesis to introduce trifluoroacetyl groups.
Trifluoroacetyl chloride: A gas used for similar purposes but less convenient than the anhydride form.
The uniqueness of this compound lies in its combination of the trifluoroacetyl group with the picolinonitrile moiety, providing distinct reactivity and applications in various fields.
Properties
CAS No. |
1060812-25-0 |
|---|---|
Molecular Formula |
C8H3F3N2O |
Molecular Weight |
200.12 g/mol |
IUPAC Name |
5-(2,2,2-trifluoroacetyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H3F3N2O/c9-8(10,11)7(14)5-1-2-6(3-12)13-4-5/h1-2,4H |
InChI Key |
JUHUWPPGNARXHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
![N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide](/img/structure/B14175731.png)
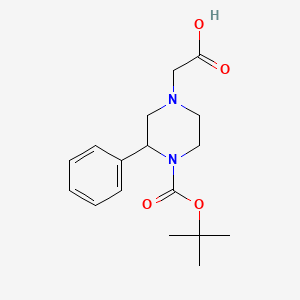
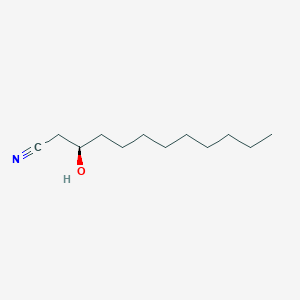
![1-[Bis(propan-2-ylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14175749.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-6-bromo-4-chloroquinazoline](/img/structure/B14175752.png)
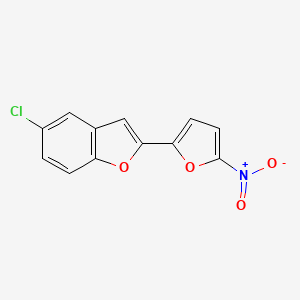
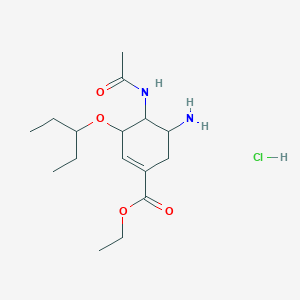
![(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one](/img/structure/B14175762.png)

![Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14175774.png)
![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)
